2-(4-Bromophenoxy)acetohydrazide 2-(4-Bromophenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 16738-00-4
VCID: VC21036688
InChI: InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
SMILES: C1=CC(=CC=C1OCC(=O)NN)Br
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

2-(4-Bromophenoxy)acetohydrazide

CAS No.: 16738-00-4

Cat. No.: VC21036688

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenoxy)acetohydrazide - 16738-00-4

Specification

CAS No. 16738-00-4
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name 2-(4-bromophenoxy)acetohydrazide
Standard InChI InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Standard InChI Key RKZQWMLTVDXDGV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC(=O)NN)Br
Canonical SMILES C1=CC(=CC=C1OCC(=O)NN)Br

Introduction

Chemical Identity and Structure

2-(4-Bromophenoxy)acetohydrazide is an organic compound characterized by a bromophenoxy group connected to an acetohydrazide moiety. The compound features a phenyl ring with a bromine substituent at the para position, linked via an oxygen atom to an acetohydrazide group.

Chemical Identification Parameters

The compound is identified by the following parameters:

ParameterValue
IUPAC Name2-(4-bromophenoxy)acetohydrazide
CAS Registry Number16738-00-4
Molecular FormulaC₈H₉BrN₂O₂
Molecular Weight245.08 g/mol
PubChem CID692241
Standard InChIInChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
InChI KeyRKZQWMLTVDXDGV-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1OCC(=O)NN)Br

This chemical structure consists of a 4-bromophenyl group connected to an acetohydrazide group through an oxygen atom, creating a versatile scaffold capable of participating in various chemical reactions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-bromophenoxy)acetohydrazide is essential for its proper handling, storage, and application in various chemical processes.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
AppearancePowder
Boiling Point444.7 °C at 760 mmHg
Density1.573 g/cm³
Storage TemperatureRoom Temperature
SolubilitySoluble in ethanol, poorly soluble in water

These physical properties influence the compound's behavior in various chemical environments and determine appropriate conditions for its storage and handling .

Chemical Reactivity

2-(4-Bromophenoxy)acetohydrazide contains several reactive functional groups:

  • The hydrazide group (-CONHNH₂) is particularly reactive toward aldehydes and ketones, forming hydrazones through condensation reactions.

  • The bromo group at the para position of the phenyl ring can participate in various coupling reactions and substitutions.

  • The ether linkage between the phenyl ring and the acetohydrazide moiety provides structural stability while maintaining flexibility for further functionalization.

The presence of these functional groups makes 2-(4-bromophenoxy)acetohydrazide a versatile intermediate for the synthesis of various compounds with potential applications in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)acetohydrazide typically follows a multi-step process starting from 4-bromophenol. The general synthetic route involves the following steps:

Synthetic Pathway

  • Reaction of 4-bromophenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions for 8-10 hours, yielding ethyl 2-(4-bromophenoxy)acetate.

  • Conversion of the ester to the hydrazide by refluxing with hydrazine hydrate in ethanol for approximately 8 hours.

The reaction scheme can be represented as:

4-bromophenol + ethyl bromoacetate (K₂CO₃, acetone, reflux) → ethyl 2-(4-bromophenoxy)acetate
ethyl 2-(4-bromophenoxy)acetate + hydrazine hydrate (ethanol, reflux) → 2-(4-bromophenoxy)acetohydrazide

This synthetic approach provides high yields of the target compound with relatively simple purification procedures .

Purification and Characterization

After synthesis, the compound can be purified through recrystallization from absolute ethanol. Characterization typically involves:

  • Melting point determination

  • Spectroscopic analysis (IR, NMR, Mass Spectrometry)

  • Elemental analysis

These analytical techniques confirm the structure and purity of the synthesized 2-(4-bromophenoxy)acetohydrazide before its application in further reactions or studies .

Applications

2-(4-Bromophenoxy)acetohydrazide has several significant applications based on its chemical structure and reactivity profile.

Precursor for Bioactive Compounds

The compound serves as a valuable precursor for synthesizing more complex structures with potential biological activities:

  • Formation of hydrazones through condensation with various aldehydes and ketones, creating compounds with diverse biological properties.

  • Synthesis of heterocyclic compounds through cyclization reactions.

  • Production of derivatives with potential pharmaceutical applications.

For example, the synthesis of (E)-2-(4-bromophenoxy)-N'-(2,4-dihydroxybenzylidene) acetohydrazide (BDA) involves the reaction of 2-(4-bromophenoxy)acetohydrazide with 2,4-dihydroxybenzaldehyde in absolute ethanol under reflux conditions .

Corrosion Inhibition

Research has explored the potential of 2-(4-bromophenoxy)acetohydrazide derivatives as corrosion inhibitors. The (E)-2-(4-bromophenoxy)-N'-(2,4-dihydroxybenzylidene) acetohydrazide has been evaluated as a corrosion inhibitor for copper in 3.5% NaCl solution, demonstrating promising inhibitory properties in both polluted and unpolluted salt water environments.

Studies have shown that these compounds can form protective films on metal surfaces through adsorption, significantly reducing corrosion rates. The effectiveness of these inhibitors is attributed to the presence of multiple functional groups that can interact with metal surfaces .

ClassificationDetails
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory system, necessitating appropriate handling precautions .

Precautionary Measures

Safe handling of 2-(4-bromophenoxy)acetohydrazide requires the following precautions:

  • Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)

  • Wash hands thoroughly after handling (P264)

  • Use only outdoors or in a well-ventilated area (P271)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • IF ON SKIN: Wash with plenty of water (P302+P352)

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

  • Store in a well-ventilated place. Keep container tightly closed (P403+P233)

  • Store locked up (P405)

  • Dispose of contents/container according to local/regional/national/international regulations (P501)

These precautionary measures help ensure safe handling, storage, and disposal of the compound, minimizing potential health risks .

Comparative Analysis

2-(4-Bromophenoxy)acetohydrazide shares structural similarities with other phenoxy and phenyl acetohydrazide derivatives, but possesses unique properties due to its specific substitution pattern.

Comparison with Related Compounds

CompoundKey DifferencesSimilarities
2-(4-Bromophenyl)acetohydrazideLacks oxygen bridge between phenyl and acetic acid moietyContains 4-bromo substitution and hydrazide group
N'-[(4-bromophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazideContains additional methylidene group and methoxyphenoxy substituentShares 4-bromo substitution pattern
2-(4-bromophenoxy)-N'-(1-cyclopropylethylidene)acetohydrazideContains cyclopropylethylidene groupShares basic 2-(4-bromophenoxy)acetohydrazide scaffold

This comparison highlights the structural versatility of 2-(4-bromophenoxy)acetohydrazide and its derivatives, demonstrating how minor structural modifications can lead to compounds with potentially different chemical and biological properties .

Research Developments

Research involving 2-(4-bromophenoxy)acetohydrazide has primarily focused on its derivatives and their potential applications.

Synthesis of Bioactive Derivatives

Recent studies have explored the synthesis of various derivatives of 2-(4-bromophenoxy)acetohydrazide by condensation with different aldehydes. These derivatives have been investigated for their biological activities, including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Antioxidant capabilities

For example, the synthesis of (E)-2-(4-bromophenoxy)-N'-(2,4-dihydroxybenzylidene) acetohydrazide (BDA) has been reported, with preliminary investigations into its potential biological activities .

Corrosion Inhibition Studies

Research has demonstrated the potential of 2-(4-bromophenoxy)acetohydrazide derivatives as corrosion inhibitors for metals, particularly copper in saline environments. Studies have shown that these compounds can form protective films on metal surfaces through adsorption mechanisms, significantly reducing corrosion rates.

The effectiveness of these compounds as corrosion inhibitors is attributed to their molecular structure, which contains multiple functional groups capable of interacting with metal surfaces through coordination bonds, electrostatic interactions, and/or π-electron interactions .

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